molecular formula C25H21N5O2 B2536983 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-42-8

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2536983
CAS RN: 941947-42-8
M. Wt: 423.476
InChI Key: OXCFDRZSOVDVJK-UHFFFAOYSA-N
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Description

The compound “5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of such compounds is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound had a yield of 64%, melting point of 162-164°C, and a molecular weight (m/z) of 463.2 .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

5-Methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of compounds that are of significant interest in heterocyclic chemistry. These compounds have been the subject of various studies focusing on their synthesis and potential applications. For instance, Desenko et al. (2006) described the condensation of 5-amino-4-phenyl-1,2,3-triazole leading to the formation of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines, showcasing a method of synthesizing similar compounds (Desenko et al., 2006). Additionally, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, further contributing to the understanding of how these compounds can be synthesized and modified (Drev et al., 2014).

Biological and Antimicrobial Activity

The biological and antimicrobial activities of triazolopyrimidine derivatives have been a focus of several studies. Chauhan et al. (2019) conducted an efficient synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide and assessed their antibacterial and antifungal activities, highlighting the potential of these compounds in medical applications (Chauhan et al., 2019). Similarly, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated their tuberculostatic activity, indicating a potential role in the treatment of tuberculosis (Titova et al., 2019).

Supramolecular Chemistry

In the field of supramolecular chemistry, Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in co-crystallization with 1,10-diaza-18-crown-6, leading to the formation of supramolecular assemblies. This research demonstrates the use of these compounds in creating complex molecular structures (Fonari et al., 2004).

Future Directions

The future directions for this compound and similar compounds involve the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold . The resistance of cancer cells to existing drugs has led to the search for novel anticancer agents .

properties

IUPAC Name

5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-22(24(31)29-19-10-4-2-5-11-19)23(30-25(28-17)26-16-27-30)18-9-8-14-21(15-18)32-20-12-6-3-7-13-20/h2-16,23H,1H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCFDRZSOVDVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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